molecular formula C8H10IN B055768 4-Iodo-3,5-dimethylaniline CAS No. 117832-15-2

4-Iodo-3,5-dimethylaniline

Cat. No. B055768
M. Wt: 247.08 g/mol
InChI Key: GVLJJTPNZDAXIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-Iodo-3,5-dimethylaniline involves multi-step chemical processes. For instance, Shaojie (2011) describes the synthesis of a related compound, 3,4-dimethyl-2-iodobenzoic acid, through a seven-step procedure, showcasing the complexity involved in such syntheses (Shaojie, 2011). Chen Hong-bo (2010) details an improved synthesis method for 3,5-dimethylaniline, a related compound, highlighting the continuous efforts to optimize synthesis processes (Chen Hong-bo, 2010).

Molecular Structure Analysis

The molecular structure of similar compounds has been studied, like the work by Ajibade and Andrew (2021) on 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline, where they report on the crystal systems and intermolecular bonding (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

Zhdankin et al. (1996) discuss the preparation of stable azidoiodinanes derivatives of Benziodoxole, which are used for azidation of compounds like dimethylanilines, demonstrating the reactivity and potential applications of similar chemicals (Zhdankin et al., 1996).

Physical Properties Analysis

The physical properties of similar compounds have been investigated in various studies. For example, the electrochemical behavior of films of poly(2,5-dimethylaniline) was studied by Geniés and Noël (1990), indicating the stability and electrical properties of such materials (Geniés & Noël, 1990).

Chemical Properties Analysis

The chemical properties of related compounds have been explored extensively. Meng et al. (2015) describe the use of 4-(Dimethylamino)pyridine for iodolactonisation of unsaturated carboxylic acids, highlighting the versatility and reactivity of similar compounds in various chemical reactions (Meng et al., 2015).

Scientific Research Applications

  • Synthesis of Organic Intermediates : 4-Iodo-3,5-dimethylaniline is used as an intermediate in the synthesis of other organic compounds. For example, it is involved in the synthesis of 3,5-dimethyl-4-bromoiodobenzene, which is achieved through diazotization and Sandmeyer reaction processes (Li Yu, 2008).

  • Analytical Chemistry Applications : In the field of analytical chemistry, derivatives of 4-Iodo-3,5-dimethylaniline are used for detecting and measuring iodine in various samples. For instance, it is used in the determination of iodine in table salt through a process called salt-assisted liquid–liquid microextraction (M. Gupta et al., 2011).

  • Cancer Research : Research into the metabolism of similar compounds, such as 3,4-dimethylaniline, suggests possible carcinogenic properties, highlighting the importance of understanding the biochemical behavior of these compounds (E. Boyland & P. Sims, 1959).

  • Pharmaceutical Research : In pharmaceutical research, 4-Iodo-3,5-dimethylaniline derivatives are synthesized for potential use in imaging and diagnostic techniques, such as in the synthesis of iodine-131 labeled drugs for studying body distribution (U. Braun et al., 1977).

  • Material Science : It's used in the preparation of stable azidoiodinanes, potentially useful reagents for direct azidation of organic substrates, such as dimethylanilines, alkanes, and alkenes (V. Zhdankin et al., 1996).

  • Catalysis : It's involved in the synthesis of Pd(II) complexes, demonstrating its versatility in forming complexes with different chelating arms, useful in catalysis (D. Solé, X. Solans, & M. Font‐Bardia, 2007).

Safety And Hazards

The compound is considered hazardous. It has a GHS07 pictogram and the signal word is “Warning”. The hazard statements include H302 and the precautionary statements include P280, P305, P338, P351 .

properties

IUPAC Name

4-iodo-3,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLJJTPNZDAXIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406712
Record name 4-iodo-3,5-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-3,5-dimethylaniline

CAS RN

117832-15-2
Record name 4-iodo-3,5-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Chen, Z Huang, Y Jiang, S Shu, S Yang… - The Journal of …, 2021 - ACS Publications
Iodine(III)-mediated synthesis of 4-iodo-N-phenylaniline from iodobenzene has been achieved, and the reaction can proceed under mild conditions. A variety of functional groups were …
Number of citations: 2 pubs.acs.org

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